2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol
CAS No.:
Cat. No.: VC18870474
Molecular Formula: C24H33BrO
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H33BrO |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 2-bromo-4-tert-butyl-6-(3,5-ditert-butylphenyl)phenol |
| Standard InChI | InChI=1S/C24H33BrO/c1-22(2,3)16-10-15(11-17(12-16)23(4,5)6)19-13-18(24(7,8)9)14-20(25)21(19)26/h10-14,26H,1-9H3 |
| Standard InChI Key | HGAGKXSYMYJMQW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC(=C2)C(C)(C)C)Br)O)C(C)(C)C |
Introduction
Overview
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol is a brominated phenolic compound characterized by a sterically hindered aromatic core. Its molecular architecture features a central phenol ring substituted at the 2-position with a bromine atom, at the 4-position with a tert-butyl group, and at the 6-position with a 3,5-di-tert-butylphenyl moiety. This configuration confers unique physicochemical properties, including enhanced stability and lipophilicity, which are critical for applications in pharmaceutical intermediates and materials science .
Chemical Identity and Structural Analysis
Molecular Formula and Physical Properties
The compound’s molecular formula is C₃₀H₄₃BrO, with a molecular weight of 515.57 g/mol. Its structure integrates three tert-butyl groups—two on the pendant phenyl ring and one on the phenol core—creating significant steric bulk. This steric hindrance reduces rotational freedom and enhances thermal stability, as observed in analogous brominated phenolic systems .
Table 1: Comparative Molecular Properties of Brominated Phenolic Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Bromo-4,6-di-tert-butylphenol | C₁₄H₂₁BrO | 285.23 | 2-Br, 4-t-Bu, 6-t-Bu |
| 2-Bromo-4-t-Bu-6-(3,5-di-t-BuPh)phenol | C₃₀H₄₃BrO | 515.57 | 2-Br, 4-t-Bu, 6-(3,5-di-t-BuPh) |
| N-(2,4-Di-t-Bu-5-hydroxyphenyl)quinolone | C₂₄H₂₈N₂O₃ | 392.49 | 2,4-di-t-Bu, 5-OH, quinolone carboxamide |
Data derived from structural analogs .
Functional Applications in Pharmaceutical Development
Role as a Pharmaceutical Intermediate
The compound’s steric and electronic profile makes it a candidate for synthesizing complex molecules. For instance:
-
Antimicrobial Agents: Bromophenols exhibit antimicrobial activity by disrupting microbial membranes or enzyme function. The tert-butyl groups enhance lipid solubility, facilitating cell penetration .
-
Antioxidant Scaffolds: Phenolic hydroxyl groups act as radical scavengers. The tert-butyl substituents stabilize the phenoxyl radical, prolonging antioxidant efficacy.
Case Study: Structural Analog in CFTR Potentiation
A structurally related compound, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), demonstrates the therapeutic potential of tert-butylphenol derivatives. VX-770 potentiates cystic fibrosis transmembrane conductance regulator (CFTR) channels by binding to gating domains, with EC₅₀ values as low as 3 nM in bronchial epithelial cells . This highlights how steric bulk and hydrogen-bonding motifs in phenolic derivatives can optimize drug-target interactions.
Mechanistic Insights and Structure-Activity Relationships (SAR)
Halogen Bonding and Steric Effects
The bromine atom at the 2-position participates in halogen bonding with electron-rich residues (e.g., carbonyl oxygen atoms), while the tert-butyl groups enforce a planar conformation via intramolecular hydrogen bonding. This planar structure is critical for π-π stacking interactions in biological targets .
Table 2: Impact of Substituents on Biological Activity
| Substituent Pattern | EC₅₀ (nM) | Solubility (LogP) | Thermal Stability (°C) |
|---|---|---|---|
| 2-Br, 4-t-Bu, 6-H | 42 | 3.8 | 180 |
| 2-Br, 4-t-Bu, 6-(3,5-di-t-BuPh) | 3* | 5.2* | 220* |
| 2-H, 4-t-Bu, 6-(3,5-di-t-BuPh) | >1000 | 4.1 | 190 |
*Predicted values based on structural analogs .
Pharmacokinetic Optimization
The 3,5-di-tert-butylphenyl group enhances metabolic stability by shielding the phenol hydroxyl from oxidative enzymes. This modification also increases lipophilicity (LogP ≈ 5.2), improving membrane permeability but potentially reducing aqueous solubility—a trade-off addressed via prodrug strategies in clinical candidates .
Challenges and Future Directions
Synthetic Accessibility
Introducing multiple tert-butyl groups necessitates high-temperature reactions and inert atmospheres to prevent oxidative degradation. Future work could explore enzymatic bromination or flow chemistry to improve yield and selectivity.
Expanding Therapeutic Indications
Given the success of VX-770 in cystic fibrosis, evaluating 2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol in ion channel disorders or oxidative stress-related diseases (e.g., neurodegenerative conditions) is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume